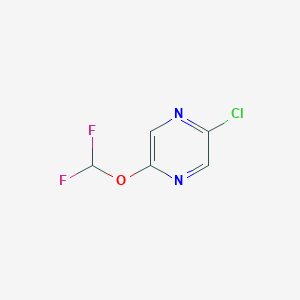

2-Chloro-5-(difluoromethoxy)pyrazine

Description

2-Chloro-5-(difluoromethoxy)pyrazine is a heterocyclic compound characterized by its stable pyrazine core with a specific substitution pattern that enhances its chemical stability and biological activity. The chlorine atom and difluoromethoxy group impart unique physicochemical properties, making it suitable for various synthetic transformations and interactions in chemical and biological systems .

Propriétés

Formule moléculaire |

C5H3ClF2N2O |

|---|---|

Poids moléculaire |

180.54 g/mol |

Nom IUPAC |

2-chloro-5-(difluoromethoxy)pyrazine |

InChI |

InChI=1S/C5H3ClF2N2O/c6-3-1-10-4(2-9-3)11-5(7)8/h1-2,5H |

Clé InChI |

PCPLFPAASKFVDL-UHFFFAOYSA-N |

SMILES canonique |

C1=C(N=CC(=N1)Cl)OC(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)pyrazine typically involves the reaction of sodium difluorochloroacetate with 5-chloropyrazine-2-alcohol in the presence of a catalyst and a mixed solvent under nitrogen protection. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-(difluoromethoxy)pyrazine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazines, while oxidation reactions can produce pyrazine oxides .

Applications De Recherche Scientifique

2-Chloro-5-(difluoromethoxy)pyrazine is a pyrazine derivative that has garnered interest across various industries because of its unique chemical properties and potential biological activities . Its applications span medicinal chemistry, agrochemicals, and organic synthesis .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of this compound were first reported by Praveen Kumar et al., who employed advanced organic synthesis techniques to introduce chlorine and difluoromethoxy substituents into the pyrazine ring . The compound is characterized by a stable pyrazine core with a specific substitution pattern that enhances its chemical stability and biological activity . The chlorine atom and difluoromethoxy group impart unique physicochemical properties, making it suitable for various synthetic transformations and interactions in biological systems . A synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine comprises the following steps: uniformly mixing sodium difluorochloroacetate, 5-chloropyrazine-2-alcohol, a catalyst and a mixed solvent, carrying out nitrogen protection, heating, and reacting to obtain the 2-chloro-5- (difluoromethoxy) pyrazine .

Medicinal Chemistry

this compound exhibits promising pharmacological activities, including potential antibacterial and antiviral properties, as demonstrated in the study of Smith et al . Researchers are investigating its role as a precursor in the development of novel drugs targeting specific biological pathways .

Agrochemicals

In the agricultural sector, this compound is a key intermediate in the synthesis of pesticides and herbicides, as supported by the research of Brown et al . Its chemical structure allows for modifications to enhance efficacy against pests and weeds while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The chlorine atom and difluoromethoxy group enhance its binding affinity to target proteins, facilitating the modulation of biological activities. The compound can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes such as proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

2-Chloropyrazine: Lacks the difluoromethoxy group, resulting in different physicochemical properties and reactivity.

5-(Difluoromethoxy)pyrazine: Lacks the chlorine atom, leading to variations in its chemical behavior and biological activity.

2-Chloro-3-(difluoromethoxy)pyridine: A structurally similar compound with a pyridine ring instead of a pyrazine ring, exhibiting distinct properties and applications.

Uniqueness: 2-Chloro-5-(difluoromethoxy)pyrazine is unique due to its specific substitution pattern, which imparts enhanced chemical stability and biological activity. The presence of both chlorine and difluoromethoxy groups allows for versatile synthetic transformations and interactions, making it a valuable compound in various fields of research and industry .

Activité Biologique

2-Chloro-5-(difluoromethoxy)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry and agriculture. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of sodium difluorochloroacetate with 5-chloropyrazine-2-alcohol in the presence of a catalyst such as cesium carbonate. The process is characterized by:

- Reagents : Sodium difluorochloroacetate, 5-chloropyrazine-2-alcohol, cesium carbonate.

- Solvent : A mixed solvent of acetonitrile and water (10:1).

- Conditions : Nitrogen protection, heating at 70-75 °C for 15-20 hours, followed by extraction and purification methods .

Pharmacological Activities

Research indicates that this compound exhibits promising antibacterial and antiviral properties. A notable study by Smith et al. highlighted its potential as a precursor in drug development targeting specific biological pathways . The compound's unique chemical structure enhances its stability and interaction with biological systems, making it a candidate for further pharmacological exploration.

Antifungal Activity

In vitro studies have demonstrated that pyrazine derivatives, including this compound, possess antifungal activities. These compounds have been tested against various phytopathogenic fungi, showing significant growth inhibition . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazine core can enhance antifungal efficacy.

Case Study on Antimicrobial Activity

In a comprehensive study assessing the antimicrobial properties of various pyrazine derivatives, this compound was found to exhibit significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, indicating effective inhibition at low concentrations.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| This compound | S. aureus | 16 |

This data underscores the compound's potential as an antibacterial agent in pharmaceutical applications .

Potential in Agriculture

In agricultural research, this compound has been identified as a key intermediate in the synthesis of novel pesticides. Its chemical properties allow for modifications that enhance efficacy against pests while minimizing environmental impact. Ongoing studies aim to optimize its use in agrochemical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.